![molecular formula C18H22N2O3S B7703156 N-ethyl-2-methyl-5-[(2-phenoxyphenyl)sulfamoyl]benzamide](/img/structure/B7703156.png)
N-ethyl-2-methyl-5-[(2-phenoxyphenyl)sulfamoyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-2-methyl-5-[(2-phenoxyphenyl)sulfamoyl]benzamide, also known as EPM-706, is a potent and selective inhibitor of the protein kinase CK2. CK2 is a ubiquitous and pleiotropic protein kinase that plays a crucial role in various cellular processes, including cell growth, proliferation, differentiation, and apoptosis. In recent years, CK2 has emerged as an attractive target for cancer therapy, and EPM-706 has shown promising results in preclinical studies as a potential anticancer agent.
Wirkmechanismus
N-ethyl-2-methyl-5-[(2-phenoxyphenyl)sulfamoyl]benzamide exerts its anticancer effects by selectively inhibiting the activity of CK2. CK2 is a serine/threonine protein kinase that is involved in the regulation of numerous cellular processes, including cell growth, proliferation, and survival. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to have antitumor effects. This compound binds to the ATP-binding site of CK2 and prevents its activity, leading to the inhibition of downstream signaling pathways and the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its antitumor effects, this compound has been shown to inhibit the activity of other protein kinases, including AKT and ERK, which are also involved in the regulation of cell growth and survival. This compound has also been shown to inhibit the expression of anti-apoptotic proteins, such as Bcl-2, and to induce the expression of pro-apoptotic proteins, such as Bax. In terms of physiological effects, this compound has been shown to reduce tumor growth and metastasis in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-ethyl-2-methyl-5-[(2-phenoxyphenyl)sulfamoyl]benzamide as a research tool is its selectivity for CK2. Unlike other protein kinase inhibitors, which often target multiple kinases, this compound specifically inhibits CK2, allowing researchers to study the specific role of this kinase in various cellular processes. However, one limitation of this compound is its poor solubility, which can make it difficult to use in certain experimental settings. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several potential future directions for research on N-ethyl-2-methyl-5-[(2-phenoxyphenyl)sulfamoyl]benzamide. One area of interest is the development of more potent and selective CK2 inhibitors, which could have even greater therapeutic potential for cancer. Another area of interest is the investigation of the role of CK2 in other diseases, such as neurodegenerative disorders and inflammatory diseases. Finally, the development of new delivery methods for this compound, such as nanoparticles or liposomes, could improve its solubility and allow for more effective delivery to tumors.
Synthesemethoden
The synthesis of N-ethyl-2-methyl-5-[(2-phenoxyphenyl)sulfamoyl]benzamide involves a multi-step process that begins with the preparation of 2-amino-5-nitrobenzamide, which is then subjected to a series of reactions, including nitration, reduction, and sulfonation, to yield the final product. The synthesis of this compound has been described in detail in a number of research articles.
Wissenschaftliche Forschungsanwendungen
N-ethyl-2-methyl-5-[(2-phenoxyphenyl)sulfamoyl]benzamide has been extensively studied in preclinical models of various types of cancer, including breast cancer, prostate cancer, and leukemia. In these studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. This compound has also been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply.
Eigenschaften
IUPAC Name |
N-ethyl-2-methyl-5-[(4-methylphenyl)methylsulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-4-19-18(21)17-11-16(10-7-14(17)3)24(22,23)20-12-15-8-5-13(2)6-9-15/h5-11,20H,4,12H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFQSEXMMGUFTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

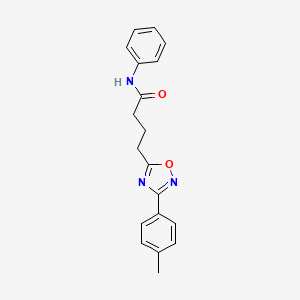
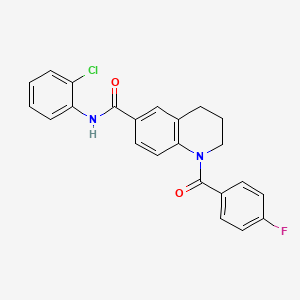
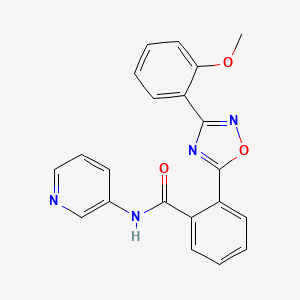
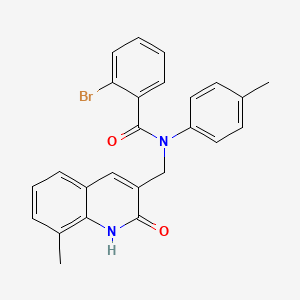
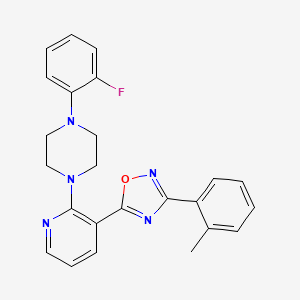
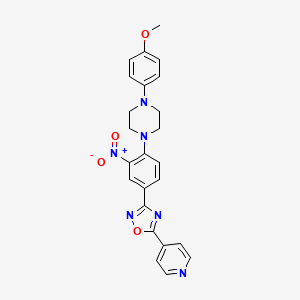
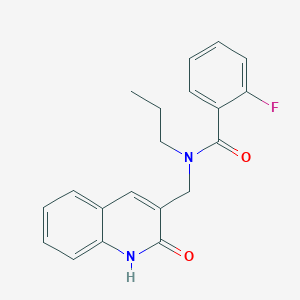
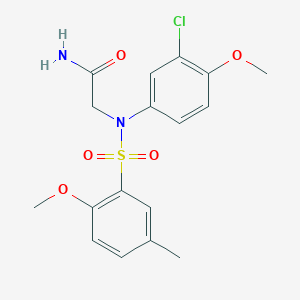
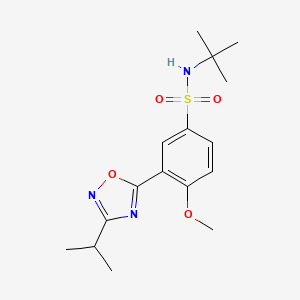
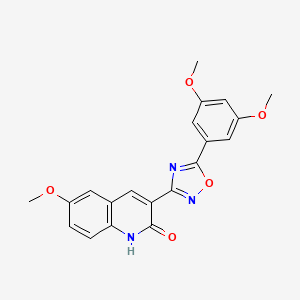
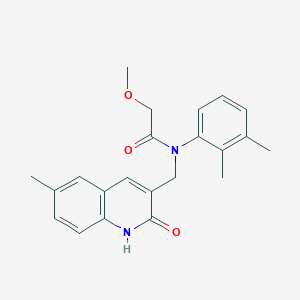
![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7703149.png)
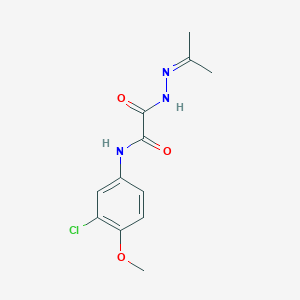
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7703170.png)